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L-CITRULLINE (5,5-D2)

Cat. No.: B1580234
M. Wt: 177.2
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Description

The Role of Stable Isotope Tracers in Elucidating Complex Metabolic Pathways

Stable isotope tracers are fundamental tools for unraveling the intricate network of biochemical reactions that constitute metabolism. springernature.com Unlike traditional methods that measure static concentrations of metabolites, stable isotope tracing provides dynamic information about the flow, or flux, of molecules through metabolic pathways. physoc.orgnih.gov The process involves introducing a molecule labeled with a stable isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N), into a biological system, be it cell cultures, animals, or human subjects. nih.gov

Because the labeled compound is biochemically identical to the endogenous version, it participates in the same reactions. physoc.org Researchers can then track the journey of the isotope as it is incorporated into various downstream metabolites. nih.gov By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify the labeled products. nih.gov This allows for the unambiguous tracking of individual atoms through compartmentalized metabolic networks. nih.gov

This methodology, often referred to as Stable Isotope Resolved Metabolomics (SIRM), enables researchers to:

Map the connectivity of metabolic pathways. acs.org

Quantify the rate of metabolic reactions (fluxomics). creative-proteomics.com

Identify the origins of specific metabolites and their relative rates of production. springernature.comnih.gov

Understand how metabolism is altered by genetic modifications or disease states. springernature.combohrium.com

The use of stable isotopes has been instrumental in advancing our understanding of central carbon metabolism, amino acid and protein metabolism, and lipid metabolism. creative-proteomics.comckisotopes.com

Significance of Deuterium Labeling (5,5-D2) in L-Citrulline for Precision Research

The specific labeling of L-Citrulline with two deuterium atoms at the 5-position (5,5-D2) offers distinct advantages for precision research. This specific labeling creates a tracer that can be used to investigate the kinetics of L-Citrulline and its conversion to other key compounds, most notably L-Arginine, the immediate precursor for nitric oxide (NO). jci.orgphysiology.org

The primary analytical method for these studies is mass spectrometry, which separates ions based on their mass-to-charge ratio. The increased mass of L-Citrulline (5,5-D2) due to the two deuterons allows it to be clearly distinguished from the naturally occurring, unlabeled L-Citrulline. nih.govphysoc.org This precision is crucial for several research applications:

Tracing Metabolic Fate: Researchers can infuse L-Citrulline (5,5-D2) and monitor the appearance of the deuterium label in other molecules. For instance, its conversion to L-Arginine can be precisely quantified by detecting the presence of L-Arginine containing the deuterium label (e.g., L-[5,5-²H₂]Arginine). jci.org This provides a direct measure of de novo arginine synthesis from citrulline.

Kinetic Analysis: By measuring the dilution of the isotopic tracer in the blood plasma over time, scientists can calculate the rate of appearance (flux) of endogenous L-Citrulline. physiology.orgpnas.org Studies have used L-[ureido-¹³C,5,5-²H₂]citrulline to determine whole-body citrulline, arginine, and nitric oxide kinetics in various populations, such as adults with heart failure or patients with end-stage renal disease. jci.orgphysiology.org

Internal Standards: In quantitative analysis, deuterated compounds like L-Citrulline (5,5-D2) serve as ideal internal standards. medchemexpress.compharma-industry-review.com Since the standard is added to a sample in a known quantity and behaves almost identically to the analyte during sample preparation and analysis, it allows for highly accurate quantification of the unlabeled L-Citrulline.

The strategic placement of deuterium at a non-exchangeable position ensures the stability of the label throughout the metabolic processes being studied. lumiprobe.com This precision enables researchers to gain detailed insights into the dynamics of the urea (B33335) cycle and the nitric oxide pathway, which are vital for cardiovascular health, immune function, and the detoxification of ammonia (B1221849). mdpi.comatamanchemicals.com

Table 1: Research Applications of Deuterated L-Citrulline Tracers
Tracer UsedResearch FocusKey FindingReference
L-[5-¹³C-ureido,5,5,²H₂]citrullineArginine and nitric oxide metabolism in end-stage renal disease (ESRD)De novo arginine synthesis was preserved in ESRD patients, and whole-body nitric oxide synthesis was elevated. jci.org
L-[ureido-¹³C,5,5-²H₂]citrullineNitric oxide synthesis in response to citrulline ingestion in young and older adults with heart failureCitrulline ingestion stimulated de novo arginine synthesis and nitric oxide synthesis in both young and older adults. physiology.org
L-[5,5-²H₂]citrullinePlasma arginine and citrulline kinetics in adults on varying arginine dietsCitrulline flux was not significantly different between fasted and fed states or between arginine-rich and arginine-free diets. pnas.org

Historical Context and Evolution of Isotopic Tracing Methodologies in Amino Acid Metabolism Studies

The use of isotopes to trace metabolic pathways dates back to the pioneering work of Rudolf Schoenheimer and his colleagues in the 1930s. nih.gov They utilized ¹⁵N-labeled amino acids to demonstrate that body proteins are not static but are in a constant state of synthesis and breakdown, a concept now known as protein turnover. nih.gov This was a revolutionary finding that overturned previous theories of a static biological state.

Early metabolic research also employed deuterium oxide (D₂O, or 'heavy water'). nih.gov However, the full potential of stable isotope tracers, particularly for studying protein and amino acid metabolism, was realized with the concurrent development of mass spectrometry. nih.govnih.gov The ability of mass spectrometers to accurately separate and quantify molecules based on mass made it possible to trace the metabolic fate of compounds labeled with stable isotopes like ¹³C, ¹⁵N, and ²H. nih.gov

Key evolutionary milestones in isotopic tracing for amino acid metabolism include:

Early Radioisotope Use: While effective, radioactive isotopes posed safety concerns for human studies.

The Rise of Stable Isotopes: The absence of radioactivity made stable isotopes the preferred tool for in vivo human metabolic research. nih.gov They became essential for studying nitrogen metabolism, as no long-lived radioactive nitrogen isotope exists. nih.govckisotopes.com

Advancements in Mass Spectrometry: The evolution from gas chromatography-mass spectrometry (GC-MS) to liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) has dramatically increased the sensitivity and specificity of tracer detection. nih.govresearchgate.net This allows for the analysis of complex biological samples and the identification of positional isotopomers, providing deeper insight into specific reaction pathways. nih.gov

Substrate-Specific Tracers: The synthesis of specific amino acids labeled in particular positions, such as L-Citrulline (5,5-D2), allows for highly targeted investigations of specific metabolic routes, a significant advance from the general labeling provided by D₂O. physoc.orgresearchgate.net

Fluxomics and Systems Biology: Modern approaches combine stable isotope tracing with computational modeling to move beyond qualitative pathway mapping to the quantitative measurement of metabolic fluxes across entire networks, integrating tracer data with genomics, proteomics, and other 'omics' fields. ckisotopes.comnih.gov

This evolution has transformed metabolic research from a descriptive science to a dynamic and quantitative field, with stable isotope-labeled amino acids like L-Citrulline (5,5-D2) remaining at the forefront of discovery. nih.govresearchgate.net

Table 2: Properties of L-Citrulline (5,5-D2)
PropertyValueReference
Chemical FormulaH₂NCONHCD₂(CH₂)₂CH(NH₂)COOH isotope.com
Molecular Weight177.2 isotope.com
SynonymsN5-(Aminocarbonyl)-L-ornithine-5,5-d2 isotope.com
Primary Research ApplicationsMetabolism, Metabolomics, Proteomics, Biomolecular NMR, Clinical MS isotope.com

Properties

Molecular Weight

177.2

Purity

98%

Origin of Product

United States

Methodologies for L Citrulline 5,5 D2 Production and Characterization for Research Applications

Synthetic Routes for Specific Deuterium (B1214612) Incorporation at the 5,5-Positions

The synthesis of L-Citrulline (5,5-D2) is not a trivial process and involves multiple steps designed to specifically introduce deuterium at the C-5 position without affecting other chiral centers or reactive functional groups. While various proprietary methods exist, a common strategy involves the synthesis of a deuterated L-Ornithine precursor, which is then converted to L-Citrulline. L-Ornithine is the direct metabolic precursor to L-Citrulline, differing only by the carbamoylation of its terminal (δ) amino group.

A plausible synthetic pathway can be conceptualized starting from a protected L-glutamic acid derivative. The key steps are outlined below:

Protection of Functional Groups: The α-amino and α-carboxyl groups of L-glutamic acid are protected to prevent unwanted side reactions.

Reduction of the γ-Carboxyl Group: The side-chain carboxyl group (at C-5) is selectively reduced to an alcohol. This can then be oxidized to an aldehyde.

Deuterium Incorporation and Amination: The aldehyde is subjected to reductive amination using a deuterium source and an ammonia (B1221849) equivalent. This step forms the δ-amino group and incorporates the two deuterium atoms at the C-5 position, creating the 5,5-D2 labeled ornithine backbone.

Deprotection: The protecting groups are removed to yield L-Ornithine (5,5-D2).

Carbamoylation: The final step is the conversion of the δ-amino group of L-Ornithine (5,5-D2) into a ureido group. This is achieved through a reaction with a carbamoylating agent, such as potassium cyanate, under controlled conditions to yield the final product, L-Citrulline (5,5-D2).

An alternative approach involves catalytic H-D exchange reactions. Advanced methods utilize transition metal catalysts, such as Palladium on carbon (Pd/C), with D₂O as the deuterium source to facilitate selective hydrogen-deuterium exchange at specific positions on a suitable precursor molecule.

Plausible Synthetic Pathway for L-Citrulline (5,5-D2)

StepStarting MaterialKey TransformationIntermediate/ProductPurpose
1Protected L-Glutamic AcidSelective reduction of γ-carboxyl groupProtected γ-glutamyl aldehydePrepare for introduction of the δ-amino group.
2Protected γ-glutamyl aldehydeReductive amination with a deuterium sourceProtected L-Ornithine (5,5-D2)Incorporate deuterium and form the ornithine backbone.
3Protected L-Ornithine (5,5-D2)Removal of protecting groupsL-Ornithine (5,5-D2)Yield the direct precursor for the final step.
4L-Ornithine (5,5-D2)Carbamoylation of the δ-amino groupL-Citrulline (5,5-D2)Formation of the final ureido group.

Isotopic Enrichment and Purity Assessment Techniques for L-Citrulline (5,5-D2)

After synthesis, the product must be rigorously analyzed to determine its chemical purity and, crucially, its isotopic enrichment. Isotopic enrichment refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. High enrichment (typically >98%) is essential for tracer studies to ensure a strong signal-to-noise ratio and accurate kinetic modeling. The primary techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This is the cornerstone technique for determining isotopic enrichment. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS can distinguish between the unlabeled L-Citrulline (M) and the deuterated L-Citrulline (M+2). High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the calculation of isotopic enrichment by comparing the relative intensities of the ion peaks corresponding to the unlabeled and labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful complementary technique that confirms the exact location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of L-Citrulline (5,5-D2), the signal corresponding to the two protons on the C-5 carbon should be significantly diminished or absent, confirming that the deuterium substitution has occurred at the correct position.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the C-5 position provides unambiguous proof of successful labeling at that site. Furthermore, the integration of ²H NMR signals can be used to quantify the level of deuteration.

Comparison of Analytical Techniques for Enrichment and Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized molecules.Isotopic enrichment (M+2 vs. M ratio), molecular weight confirmation, chemical purity.High sensitivity, provides direct measure of enrichment.Does not inherently confirm the location of the label.
¹H NMR SpectroscopyDetects signals from hydrogen-1 nuclei.Confirms location of labeling by absence of proton signals. Structural integrity.Provides precise structural information.Indirect confirmation of deuteration. May be less quantitative for enrichment than MS.
²H NMR SpectroscopyDetects signals from deuterium nuclei.Directly confirms location and quantifies the deuterium label.Unambiguous confirmation of label position.Lower sensitivity than ¹H NMR; requires a high-field NMR instrument.

Quality Control and Analytical Validation of Labeled L-Citrulline (5,5-D2) for Tracer Studies

For L-Citrulline (5,5-D2) to be used effectively as a tracer or internal standard in regulated or high-quality research, the analytical methods used to characterize it must be validated. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring reliable and reproducible results. The use of a well-characterized, stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample extraction, matrix effects, and instrument response.

Key validation parameters, often based on guidelines from bodies like the International Council for Harmonisation (ICH), are assessed to establish the method's performance characteristics.

Key Parameters for Analytical Method Validation

ParameterDefinitionPurpose in Tracer Studies
Specificity / SelectivityThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, unlabeled compound, matrix components).Ensures that the analytical signal is only from L-Citrulline (5,5-D2) and not from endogenous L-Citrulline or other similar compounds.
AccuracyThe closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Ensures that the measured concentration of the tracer is the true concentration.
PrecisionThe closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).Guarantees that the measurement is reproducible over time and across different analysts or instruments.
LinearityThe ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Establishes the concentration range over which the assay is accurate and precise.
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of reliable measurement, which is critical for studies involving low tracer concentrations.
RobustnessA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Ensures the method remains reliable even with minor variations in experimental conditions (e.g., pH, temperature).

Advanced Analytical Techniques for Quantification and Metabolic Flux Analysis of L Citrulline 5,5 D2

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) coupled with chromatographic separation stands as the cornerstone for the analysis of L-Citrulline (5,5-D2). These methods provide the necessary selectivity and sensitivity to measure this compound in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the high-throughput quantification of L-Citrulline. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The use of hydrophilic interaction liquid chromatography (HILIC) is particularly advantageous for polar molecules like citrulline, as it allows for good retention and separation from other matrix components sciex.com.

Several studies have detailed the development and validation of LC-MS/MS assays for citrulline in various biological fluids, including plasma and urine sciex.comsciex.comnih.gov. These methods are characterized by their rapid analysis times, often with chromatographic runs as short as a few minutes, enabling the processing of a large number of samples efficiently researchgate.net. The high sensitivity of LC-MS/MS allows for the detection of citrulline at low concentrations, which is critical for studies investigating subtle metabolic changes researchgate.net.

A key advantage of LC-MS/MS is its ability to specifically detect and quantify stable isotope-labeled compounds like L-Citrulline (5,5-D2) alongside their endogenous counterparts. This is essential for isotope dilution and metabolic tracer studies sciex.com.

Table 1: Performance Characteristics of a High-Throughput HILIC-MS/MS Method for Plasma Citrulline

ParameterValue
Retention Time1.1 min
Total Run Time2.5 min
Lower Limit of Quantitation0.125 µM
Precision (CV)<4.3%
Accuracy90–110%
Sample ThroughputUp to 200 samples/day

This table is based on data from a study developing a high-throughput methodology for plasma citrulline determination researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Ratio Measurement

Gas chromatography-mass spectrometry (GC-MS) offers another robust platform for the analysis of L-Citrulline, particularly for precise isotopic ratio measurements. A significant consideration for GC-MS analysis of amino acids is the need for derivatization to increase their volatility and thermal stability nih.govresearchgate.net. Common derivatization procedures involve esterification followed by acylation nih.gov.

GC-MS methods have been successfully developed to quantify citrulline in plasma, red blood cells, and urine researchgate.net. These methods demonstrate good precision, with coefficients of variation (CV) typically below 5%, and high recovery rates of over 90% researchgate.net. The electron impact (EI) ionization mode is commonly used in GC-MS for the analysis of derivatized citrulline researchgate.net.

The high resolving power of GC, combined with the mass filtering capabilities of MS, allows for the accurate determination of the ratio between L-Citrulline (5,5-D2) and endogenous L-Citrulline. This is fundamental for metabolic flux analysis where the incorporation of the stable isotope into metabolic pathways is traced.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Strategies

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS/MS for the analysis of polar, non-volatile compounds like L-Citrulline. ESI allows for the gentle ionization of the analyte directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]+ sciex.com.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. In an MRM experiment, a specific precursor ion (e.g., the protonated L-Citrulline (5,5-D2) molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing interferences from other compounds in the matrix sciex.comnih.gov.

The selection of unique precursor and product ion pairs for both endogenous L-Citrulline and L-Citrulline (5,5-D2) is crucial for accurate quantification and to avoid crosstalk between the two species nih.gov. For instance, mass-to-charge (m/z) transitions of 176 → 159 for citrulline and 181 → 164 for citrulline+5 have been utilized researchgate.net.

Table 2: Example MRM Transitions for L-Citrulline and Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Citrulline176159
L-Citrulline+1177160
L-Citrulline+5181164

This table is based on data from a study developing a high-throughput HILIC-MS/MS methodology for plasma citrulline determination researchgate.net.

Internal Standard Applications for Absolute Quantification and Calibration

L-Citrulline (5,5-D2) is an ideal internal standard for the absolute quantification of endogenous L-Citrulline. An internal standard is a compound that is added to a sample in a known concentration to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard is considered the gold standard because it has nearly identical chemical and physical properties to the analyte of interest, and therefore behaves similarly during extraction, chromatography, and ionization sciex.comsciex.com.

The use of L-Citrulline (5,5-D2) as an internal standard significantly improves the accuracy and precision of quantification by compensating for matrix effects, which are a common source of error in bioanalytical methods sciex.com. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of these calibration curves is a key validation parameter, with correlation coefficients typically greater than 0.99 being desirable sciex.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules and can be used for quantitative analysis nih.govmedchemexpress.com. For L-Citrulline (5,5-D2), NMR can be used for both its identification and quantification in various samples.

Proton (¹H) NMR is particularly useful for quantitative purposes (qNMR). The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of L-Citrulline to that of a known concentration of an internal standard, the concentration of L-Citrulline can be determined medchemexpress.com. This method offers the advantage of not requiring an identical internal standard to the analyte, and it can be used for the simultaneous quantification of multiple compounds in a mixture nih.gov.

NMR spectroscopy is also invaluable for confirming the isotopic labeling of L-Citrulline (5,5-D2). The deuterium (B1214612) atoms at the 5-position will alter the ¹H and ¹³C NMR spectra in a predictable manner, allowing for the verification of the position and extent of deuterium incorporation.

Data Deconvolution and Isotopic Pattern Analysis for Metabolic Flux Quantification

Metabolic flux analysis using stable isotopes like L-Citrulline (5,5-D2) is a powerful technique to study the dynamics of metabolic pathways. When L-Citrulline (5,5-D2) is introduced into a biological system, it is metabolized, and the deuterium label is incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distribution of these metabolites.

Data deconvolution is a critical step in interpreting these mass spectral data. It involves correcting the raw data for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) to determine the true extent of label incorporation from the tracer. This process allows for the accurate calculation of the fractional contribution of the tracer to the product pool.

Isotopic pattern analysis involves examining the distribution of isotopologues (molecules of the same compound that differ only in their isotopic composition) of a metabolite. The specific pattern of labeled and unlabeled atoms in a metabolite provides information about the metabolic pathways through which it was synthesized. By analyzing these patterns, researchers can elucidate the relative contributions of different pathways to the production of a particular metabolite. For instance, by tracing the deuterium atoms from L-Citrulline (5,5-D2) to its metabolic products, one can quantify the flux through specific enzymatic reactions or entire pathways.

Validation, Precision, and Reproducibility of Analytical Methods in Diverse Research Matrices

The reliability of any quantitative analysis hinges upon the rigorous validation of the analytical method. For L-Citrulline (5,5-D2), which is frequently employed as an internal standard in mass spectrometry-based assays for the quantification of endogenous L-Citrulline, the validation process ensures that the method is accurate, precise, and reproducible across various biological matrices. nih.gov This validation is critical for applications ranging from clinical diagnostics to metabolic flux analysis. nih.govnih.gov Method validation typically assesses several key parameters, including specificity, linearity, lower limit of quantitation (LLOQ), accuracy, precision, extraction recovery, and stability, often following guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.govnih.gov

Research has demonstrated the successful validation of methods to quantify L-Citrulline in diverse matrices, such as human plasma, water, and solutions containing bovine serum albumin (BSA), which serves as a surrogate for plasma. Since L-Citrulline is an endogenous compound, a true blank matrix is unavailable, necessitating the use of surrogate matrices or alternative analytical approaches like the surrogate analyte method.

Detailed studies comparing different analytical approaches have provided valuable data on the precision and accuracy of L-Citrulline quantification. For instance, a hydrophilic interaction liquid chromatography and electrospray tandem mass spectrometry (HILIC-MS/MS) method was validated using water, 1% BSA in phosphate-buffered saline (PBS), and a surrogate analyte approach, with L-Citrulline (5,5-D2) used as an internal standard. The results from these validation studies underscore the robustness of the analytical techniques.

In a method using water as the blank matrix, the intra-assay accuracy for L-Citrulline ranged from 92.5% to 101.5%, with a relative standard deviation (RSD) between 0.6% and 2.9%. The inter-assay accuracy was similarly high, ranging from 95.3% to 99.8% with an RSD of 1.6% to 3.8%. When using a BSA solution as a more biologically relevant surrogate matrix, the intra-assay accuracy was found to be between 95.7% and 105.9% (RSD 1.1%–4.4%), and the inter-assay accuracy was between 96.6% and 103.8% (RSD 1.4%–5.2%). The surrogate analyte approach also yielded excellent results, with intra-assay accuracy of 89.9%–106.9% (RSD 1.0%–5.0%) and inter-assay accuracy of 90.3%–103.8% (RSD 2.0%–4.2%).

The following tables provide a detailed summary of the validation parameters from published research, illustrating the precision and reproducibility of these methods.

Validation of L-Citrulline Quantification using HILIC-MS/MS in Surrogate Matrices
MatrixValidation ParameterAccuracy (%)Precision (RSD %)
WaterIntra-Assay92.5 – 101.50.6 – 2.9
Inter-Assay95.3 – 99.81.6 – 3.8
1% BSA in PBSIntra-Assay95.7 – 105.91.1 – 4.4
Inter-Assay96.6 – 103.81.4 – 5.2
Surrogate Analyte ApproachIntra-Assay89.9 – 106.91.0 – 5.0
Inter-Assay90.3 – 103.82.0 – 4.2

Beyond mass spectrometry, other techniques like high-performance liquid chromatography (HPLC) have also been validated for L-Citrulline analysis. nih.govnih.gov A reverse-phase HPLC (RP-HPLC) method demonstrated good linearity for L-Citrulline in the range of 0.1-1000 μg/ml (R² ≥ 0.998). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were reported as 1 μg/ml and 5 μg/ml, respectively. nih.gov This method showed high accuracy with recoveries between 94.94% and 101.95% and excellent precision, with intra- and inter-day RSDs of less than 2%. nih.gov Another HPLC method reported even lower detection limits for plasma, with an LOD of 0.0201 micromol/L and an LOQ of 0.240 micromol/L. nih.gov

Validation Parameters for HPLC-Based L-Citrulline Quantification
ParameterValue/RangeReference
Linearity Range0.1 - 1000 µg/ml nih.gov
Correlation Coefficient (R²)≥ 0.998 nih.gov
Limit of Detection (LOD)1 µg/ml nih.gov
Limit of Quantification (LOQ)5 µg/ml nih.gov
Recovery94.94 - 101.95% nih.gov
Intra-Day Precision (%RSD)< 2% nih.gov
Inter-Day Precision (%RSD)< 2% nih.gov
LOD (in Plasma)0.0201 µmol/L nih.gov
LOQ (in Plasma)0.240 µmol/L nih.gov

The reproducibility of these methods is crucial for their application in metabolic flux analysis, where subtle changes in metabolite concentrations are measured over time. The consistent performance across different batches and on different days, as demonstrated by the low inter-assay RSD values, confirms that these analytical techniques are reliable for tracking the metabolic fate of L-Citrulline (5,5-D2) and quantifying its unlabeled counterpart. The successful validation in various matrices, from simple aqueous solutions to complex biological fluids like plasma, allows for broad applicability in diverse research settings. nih.gov

Applications of L Citrulline 5,5 D2 in the Elucidation of Amino Acid Metabolic Pathways

Investigating Arginine-Citrulline Cycle Dynamics and Nitrogen Metabolism

L-Citrulline (5,5-D2) is an invaluable tool for dissecting the interconnected pathways of the arginine-citrulline cycle and broader nitrogen metabolism. Its deuterated label allows for clear differentiation from endogenous, unlabeled L-Citrulline, enabling precise tracking through various metabolic processes.

Tracing De Novo Arginine Synthesis and Recycling

De novo synthesis of arginine, the process of creating new arginine molecules, is critical for numerous physiological functions, especially when dietary intake is insufficient. L-Citrulline is the direct precursor for this synthesis. By introducing L-Citrulline (5,5-D2) into a biological system, researchers can monitor its conversion to L-arginine. This is typically achieved by collecting plasma or tissue samples over time and analyzing them using mass spectrometry to determine the rate of appearance of labeled arginine. This provides a direct measure of the rate of de novo arginine synthesis.

Furthermore, the recycling of citrulline back into arginine is a key component of maintaining arginine homeostasis. This recycling is particularly important in cells that produce nitric oxide, as the process regenerates the substrate for nitric oxide synthase. The use of L-Citrulline (5,5-D2) allows for the quantification of this recycling pathway, providing insights into how efficiently the body reuses citrulline to maintain arginine availability. In a study on critically ill children, a similar deuterated tracer, L-[5-13C-3,3,4,4-2H4]-citrulline, was used to study 24-hour arginine and citrulline metabolism, highlighting the utility of such tracers in clinical research. daneshyari.comnih.govnih.gov

To illustrate the type of data obtained from such a tracer study, the following table represents hypothetical data on de novo arginine synthesis rates in different physiological states after the administration of L-Citrulline (5,5-D2).

ConditionRate of De Novo Arginine Synthesis (μmol/kg/hr)
Healthy Control15.2
High Protein Diet22.5
Low Protein Diet8.9
Sepsis5.3

Analysis of Urea (B33335) Cycle Intermediates and Fluxes

The urea cycle is the primary pathway for the disposal of excess nitrogen in the form of urea. wikipedia.org L-Citrulline is a key intermediate in this cycle. wikipedia.orgmdpi.com By tracing the metabolism of L-Citrulline (5,5-D2), researchers can investigate the kinetics of the urea cycle. mdpi.com The labeled citrulline will be converted to argininosuccinate (B1211890), then to arginine, and finally, the labeled nitrogen can be traced to urea. This allows for the calculation of the flux through the urea cycle, providing a quantitative measure of the body's capacity to detoxify ammonia (B1221849). Such studies are critical in understanding metabolic disorders like urea cycle disorders and in developing therapeutic strategies. nih.govresearchgate.netnih.gov

The data table below illustrates the potential findings from a study using L-Citrulline (5,5-D2) to measure urea cycle flux under different conditions.

ConditionUrea Cycle Flux (mmol/hr)
Normal Nitrogen Load25.8
High Nitrogen Load45.2
Liver Disease10.5
Urea Cycle Disorder3.1

Role in Nitrogen Homeostasis and Ammonia Detoxification Mechanisms

Nitrogen homeostasis is the balance between nitrogen intake and nitrogen excretion, which is crucial for health. nih.govcaldic.comnih.govresearchgate.net L-Citrulline plays a pivotal role in this balance as an intermediate in the urea cycle, the body's primary mechanism for ammonia detoxification. mdpi.commedscape.com The use of L-Citrulline (5,5-D2) as a tracer allows for the direct investigation of its contribution to nitrogen balance and ammonia clearance. By measuring the rate of incorporation of the deuterium (B1214612) label into urea, researchers can quantify the rate of ammonia detoxification via the urea cycle. This information is vital for understanding conditions characterized by impaired nitrogen metabolism, such as liver disease and certain genetic disorders. nih.govresearchgate.netnih.gov

Mechanistic Studies of Nitric Oxide Synthase (NOS) Pathways and Nitric Oxide Production

L-Citrulline is intrinsically linked to the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. mdpi.comspringernature.comnih.govnih.gov The synthesis of NO by nitric oxide synthase (NOS) enzymes converts L-arginine to L-citrulline and NO. springernature.comnih.gov

Substrate Turnover and Product Formation in Nitric Oxide Synthesis

By pre-labeling the intracellular L-arginine pool through the administration of L-Citrulline (5,5-D2) and its subsequent conversion, it is possible to measure the rate of nitric oxide synthesis. As the labeled L-arginine is consumed by NOS, labeled L-citrulline is produced. The rate of appearance of this labeled L-citrulline provides a direct measure of the rate of NO production. This technique is highly specific and sensitive, allowing for the investigation of NO synthesis in various tissues and under different physiological and pathological conditions. In a study of macrophage nitric oxide synthase, the production of L-citrulline from L-arginine was investigated, demonstrating the importance of this conversion in the NO pathway. researchgate.net

Enzymatic Kinetics and Cofactor Dependencies in NO Pathway

The use of L-Citrulline (5,5-D2) can also be applied to in vitro studies to investigate the enzymatic kinetics of nitric oxide synthase. By providing labeled L-arginine (generated from the labeled L-citrulline) as a substrate to purified NOS enzymes, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Furthermore, by manipulating the concentrations of essential cofactors for NOS, such as tetrahydrobiopterin (B1682763) (BH4), and observing the effect on the rate of labeled L-citrulline production, the dependencies of the enzyme on these cofactors can be elucidated. A study on neuronal nitric oxide synthase detailed the kinetic analysis of the conversion of L-arginine to L-citrulline, revealing that the dissociation of L-citrulline from the enzyme is the rate-determining step. nih.gov

The following table provides a hypothetical example of how L-Citrulline (5,5-D2) could be used to determine the kinetic parameters of a nitric oxide synthase isoform.

Substrate Concentration [Labeled L-Arginine] (μM)Rate of Labeled L-Citrulline Formation (pmol/min/mg protein)
550.2
1085.1
20120.5
50155.3
100168.9

Tracing Inter-organ Amino Acid Exchange and Transport Phenomena

L-Citrulline (5,5-D2) is an invaluable tool for mapping the trafficking of citrulline between different organs, a process fundamental to whole-body arginine synthesis and nitrogen balance. The primary pathway of interest is the intestinal-renal axis. researchgate.net In this physiological system, citrulline is synthesized predominantly in the enterocytes of the small intestine and released into the portal circulation. researchgate.net Unlike most other amino acids, citrulline largely bypasses uptake by the liver and is transported to the kidneys. nih.gov The kidneys then take up circulating citrulline and convert it into arginine, which is released back into the systemic circulation for use by various tissues. researchgate.net

By administering L-Citrulline (5,5-D2) intravenously or enterally, researchers can monitor its appearance and disappearance across different vascular beds. Through the placement of catheters and blood sampling from key vessels (e.g., portal vein, hepatic vein, renal vein, and a peripheral artery), the rate of labeled citrulline appearance from the gut and its extraction by the kidneys can be precisely measured.

The enrichment of L-Citrulline (5,5-D2) in plasma samples is analyzed by mass spectrometry. This allows for the calculation of citrulline flux, which represents the rate at which citrulline enters the plasma pool. By applying arteriovenous balance principles, the net release or uptake of the tracer by an organ can be quantified, providing a dynamic picture of inter-organ cooperation. For instance, studies using similar tracer methodologies have established the quantitative importance of this pathway, demonstrating that the kidneys are responsible for the majority of whole-body arginine production from citrulline. nih.gov

Representative Data on Inter-organ Citrulline Flux in Humans
Organ/SystemMetabolic ProcessTypical Flux Rate (μmol·kg⁻¹·h⁻¹)
Small Intestine (Splanchnic)Citrulline Release~10-15
KidneysCitrulline Uptake~8-12
KidneysArginine Release (from Citrulline)~8-12
LiverNet Citrulline ExchangeMinimal/Negligible

Investigating the Contribution of Specific Precursors to L-Citrulline Synthesis

The synthesis of citrulline in the enterocytes can utilize several precursor amino acids, including glutamine, proline, and arginine derived from either the diet or circulation. mdpi.com Determining the relative contribution of each precursor is critical for understanding intestinal metabolism and its regulation. L-Citrulline (5,5-D2) is employed in multi-tracer studies to unravel these complex synthetic pathways.

In a typical experimental design, L-Citrulline (5,5-D2) is infused to measure the total rate of appearance (flux) of citrulline. Simultaneously, other precursors labeled with different stable isotopes (e.g., U-¹³C-Arginine, ¹⁵N-Glutamine) are administered. By analyzing the isotopic enrichment of the product (citrulline) with the labels from the infused precursors, the fractional contribution of each precursor can be calculated.

For example, research using this approach has challenged the long-held belief that glutamine is the primary carbon donor for citrulline synthesis. Studies utilizing carbon-labeled glutamine showed its contribution to the citrulline carbon skeleton was negligible (0.4%). mdpi.com In contrast, studies using labeled arginine and ornithine (such as 5,5-²H₂-Ornithine) demonstrated that arginine is the main precursor, both directly and through its conversion to ornithine. mdpi.comnih.gov These findings indicate that while glutamine may donate nitrogen, the carbon backbone of citrulline is primarily derived from arginine and ornithine. nih.gov The use of L-Citrulline (5,5-D2) in conjunction with these other tracers allows for the precise dissection of these pathways.

Fractional Contribution of Precursors to Systemic Citrulline Synthesis
Precursor Amino AcidEstimated Contribution (%)Notes
Arginine (Dietary & Plasma)~40-50%Considered the main carbon source via conversion to ornithine. mdpi.com
Ornithine (Plasma)VariableDirect precursor; contribution increases when arginine supply is low. mdpi.com
Proline~3-5%A minor contributor to the citrulline carbon skeleton. mdpi.com
Glutamine&lt;1% (as carbon source)Primarily acts as a nitrogen donor, not a significant carbon source. mdpi.com

Exploration of Protein Turnover and Amino Acid Incorporation Using L-Citrulline (5,5-D2) as a Tracer

L-Citrulline is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during synthesis. mdpi.com Therefore, L-Citrulline (5,5-D2) cannot be used as a direct tracer to measure the fractional synthesis rate (FSR) of proteins in the same way as labeled essential amino acids like phenylalanine or leucine. However, it plays a crucial role in studies exploring the regulation of protein turnover due to its powerful anabolic properties, specifically its ability to stimulate muscle protein synthesis. nih.govnih.gov

In this context, L-Citrulline (5,5-D2) is used as a metabolic tracer to track its own kinetics—particularly its conversion to arginine—while a separate, co-infused tracer (e.g., [ring-¹³C₆]phenylalanine) is used to quantify muscle protein synthesis. This dual-tracer approach allows researchers to correlate the rate of citrulline-to-arginine conversion with changes in FSR. This helps to elucidate the mechanisms by which citrulline exerts its stimulatory effect on protein synthesis—for example, by increasing the bioavailability of arginine, the precursor for nitric oxide, which is a key signaling molecule in muscle metabolism. nih.gov

Studies administering unlabeled citrulline have shown a significant increase in the FSR of mixed muscle proteins, particularly in conditions of low protein intake. nih.govelsevierpure.com By using L-Citrulline (5,5-D2) in such a study, one could simultaneously quantify how the enhanced availability and conversion of citrulline to arginine relates to this anabolic response, providing a more complete mechanistic picture. The use of stable isotope tracers is essential for these dynamic measurements of protein metabolism. technologynetworks.com

Effect of Citrulline Administration on Muscle Protein Synthesis in Healthy Adults on a Low-Protein Diet
ConditionFractional Synthesis Rate (FSR) of Mixed Muscle Protein (%/h)Key Finding
Control (Non-Essential Amino Acid Mixture)0.049 ± 0.005Citrulline administration significantly increased muscle protein synthesis by ~22% compared to the control condition. nih.govelsevierpure.com
Citrulline Administration0.060 ± 0.006

Kinetic and Mechanistic Investigations Using L Citrulline 5,5 D2 As a Research Tool

Determining Reaction Rates and Metabolic Fluxes in Biochemical Systems

Stable isotope tracers like L-Citrulline (5,5-D2) are indispensable for quantifying the dynamics of metabolic pathways. physoc.org By introducing a known amount of the labeled compound into a biological system, researchers can measure its dilution by the endogenous, unlabeled pool. This isotope dilution approach allows for the calculation of key kinetic parameters, such as the rate of appearance (Ra) of a metabolite in a specific compartment, typically plasma. nih.govnih.gov

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, can be determined by monitoring the appearance of the deuterium (B1214612) label in downstream products. eurisotop.comchromservis.eu For instance, by infusing L-Citrulline (5,5-D2) and measuring the enrichment of deuterated L-arginine, the rate of conversion of citrulline to arginine can be precisely calculated. nih.govresearchgate.net This provides a dynamic map of metabolite traffic, offering a much richer understanding of metabolism than static concentration measurements, which can be misleading as an elevated metabolite level could indicate either increased production or decreased consumption. eurisotop.comchromservis.eu

Table 1: Example Calculation of Citrulline Rate of Appearance (Ra) using L-Citrulline (5,5-D2) Tracer

ParameterDescriptionExample ValueUnit
Infusion Rate (I)The rate at which the L-Citrulline (5,5-D2) tracer is administered.1.0µmol/kg/hr
Tracer Enrichment (Ei)The isotopic purity of the infused L-Citrulline (5,5-D2).98%
Plasma Enrichment (Ep)The isotopic enrichment of plasma citrulline measured at steady state by mass spectrometry.2.5%
Calculated Ra Citrulline Rate of Appearance, calculated as I * (Ei / Ep - 1). 38.2 µmol/kg/hr

This table illustrates a hypothetical calculation based on the principles of steady-state isotope tracer kinetics.

Assessment of Metabolite Pool Sizes and Turnover Rates

A fundamental application of L-Citrulline (5,5-D2) is in the precise quantification of endogenous metabolite pools using the isotope dilution mass spectrometry (IDMS) method. ckisotopes.combuchem.com This technique is considered a gold standard for quantitative analysis in complex biological matrices. chromservis.eu A known quantity of the "heavy" L-Citrulline (5,5-D2) is added to a sample (e.g., plasma or tissue homogenate) as an internal standard. Because the labeled standard is chemically identical to the endogenous ("light") analyte, it experiences the same extraction, derivatization, and ionization efficiencies during the analytical process. By measuring the ratio of the labeled to unlabeled compound with a mass spectrometer, the absolute concentration of the endogenous L-citrulline pool can be determined with high accuracy and reproducibility. ckisotopes.com

Table 2: Representative Data for L-Citrulline Pool Size Determination by IDMS

ParameterDescriptionExample Value
Sample VolumeVolume of plasma analyzed.100 µL
Internal Standard AddedAmount of L-Citrulline (5,5-D2) added to the sample.1.0 nmol
MS Peak Area (Unlabeled)Instrument response for endogenous L-Citrulline.450,000
MS Peak Area (Labeled)Instrument response for L-Citrulline (5,5-D2) standard.500,000
Calculated Concentration Concentration of endogenous L-Citrulline in the plasma. 9.0 µM

This table presents a simplified example of how raw mass spectrometry data is used to calculate the concentration of an endogenous metabolite using an isotope-labeled internal standard.

Isotopomer Distribution Analysis for Pathway Elucidation

Isotopomer distribution analysis tracks the incorporation and transformation of labeled atoms through metabolic pathways. L-Citrulline (5,5-D2) is ideally suited for this purpose. An isotopomer is a molecule that differs only in its isotopic composition. Mass spectrometry can differentiate L-Citrulline (M), L-Citrulline (5,5-D2) (M+2), and other isotopomers based on their mass-to-charge (m/z) ratio. nih.gov

By tracing the M+2 signal, researchers can elucidate metabolic connections. For example, the conversion of L-Citrulline (5,5-D2) to L-arginine via argininosuccinate (B1211890) synthetase and lyase will result in the formation of L-arginine that is also two mass units heavier (M+2) than its unlabeled counterpart, confirming the precursor-product relationship. nih.govtabaslab.com This technique is crucial for mapping the flow of metabolites in the intestinal-renal axis, where citrulline produced in the intestine is converted to arginine in the kidneys. researchgate.net Studies have used various labeled citrulline and glutamine tracers to quantify the contribution of glutamine to citrulline synthesis and the subsequent conversion of that citrulline to arginine. nih.gov The specific labeling pattern of L-Citrulline (5,5-D2) ensures that the deuterium atoms are retained during these key enzymatic steps, making the metabolic fate of the molecule unambiguous. tabaslab.comnih.gov

Table 3: Expected Mass Isotopomer Distribution from L-Citrulline (5,5-D2) Metabolism

CompoundUnlabeled Mass (M)Tracer AdministeredExpected Product IsotopomerPathway
L-Citrulline175.19L-Citrulline (5,5-D2)M+2Direct measurement
Argininosuccinate290.27L-Citrulline (5,5-D2)M+2Argininosuccinate Synthetase
L-Arginine174.20L-Citrulline (5,5-D2)M+2Argininosuccinate Lyase
L-Ornithine132.16L-Citrulline (5,5-D2)M+2Arginase (following conversion to Arginine)

This table shows the predicted mass shift in key downstream metabolites following the administration and metabolism of L-Citrulline (5,5-D2), demonstrating its utility in pathway elucidation.

Application of L Citrulline 5,5 D2 in Controlled in Vitro Research Models

Cell Culture Systems for Metabolic Characterization

Stable isotope tracers like L-Citrulline (5,5-D2) are invaluable tools for dissecting cellular metabolism. By introducing the labeled compound into the culture medium, researchers can trace its uptake and subsequent conversion into other metabolites, providing quantitative data on the activity of specific metabolic pathways.

Enterocytes:

Enterocytes, the absorptive cells of the small intestine, are the primary site of endogenous citrulline synthesis. nih.govnih.gov In these cells, citrulline is synthesized from precursors like glutamine and arginine. nih.govresearchgate.net While general L-citrulline metabolism is studied in these cells, specific data on the use of L-Citrulline (5,5-D2) to trace its metabolic fate within enterocyte culture systems is not available in the provided search results. Hypothetically, L-Citrulline (5,5-D2) could be used to study its transport across the enterocyte membrane and its potential intracellular conversion.

Endothelial Cells:

Endothelial cells utilize the citrulline-arginine cycle for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. nih.govfrontiersin.org In this cycle, L-arginine is converted to L-citrulline and NO by nitric oxide synthase (NOS). L-citrulline can then be recycled back to L-arginine by the sequential action of argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). nih.gov While studies have used [14C]-L-arginine to investigate this pathway, specific research employing L-Citrulline (5,5-D2) to quantify the rate of its conversion to L-arginine and subsequent NO production in endothelial cell cultures is not detailed in the provided search results.

Macrophages:

L-arginine metabolism is central to macrophage function, as it can be directed towards either NO production by inducible nitric oxide synthase (iNOS) for antimicrobial activity or ornithine and urea (B33335) production by arginase, which is involved in tissue repair. researchgate.net The intracellular recycling of citrulline to arginine can sustain NO production. researchgate.net Although the role of L-citrulline in macrophage function is an active area of research, specific studies utilizing L-Citrulline (5,5-D2) to trace its contribution to the intracellular arginine pool and NO synthesis in macrophage cell cultures are not described in the provided search results.

Astrocytes:

Astrocytes are glial cells in the central nervous system that play a crucial role in brain metabolism. frontiersin.orgucla.edu They are involved in the glutamate-glutamine cycle and can take up L-citrulline from the extracellular space. nih.gov While the transport of L-citrulline in neural cells has been studied, there is no specific information in the provided search results on the use of L-Citrulline (5,5-D2) to investigate its metabolic fate within astrocyte cultures.

Cell TypeKey Metabolic Pathway Involving L-CitrullinePotential Application of L-Citrulline (5,5-D2) (Hypothetical)
Enterocytes De novo synthesis of citrulline from glutamine and arginineTracing the transport and intracellular fate of exogenous citrulline.
Endothelial Cells Citrulline-Arginine Cycle for Nitric Oxide (NO) productionQuantifying the rate of citrulline recycling to arginine for NO synthesis.
Macrophages Citrulline recycling to sustain arginine for iNOS-mediated NO productionMeasuring the contribution of extracellular citrulline to the intracellular arginine pool for immune responses.
Astrocytes Uptake and potential metabolism of citrullineInvestigating the metabolic pathways of citrulline within the central nervous system.

Application of L Citrulline 5,5 D2 in in Vivo Animal Research Models

Rodent Models for Systemic Metabolic Flux Analysis

Rodent models, particularly rats and mice, are frequently used in studies involving L-Citrulline (5,5-D2) to investigate the systemic production and metabolism of citrulline and its precursor, glutamine. In these studies, L-Citrulline (5,5-D2) is administered as a tracer to determine the whole-body rate of appearance (Ra) of citrulline. This provides crucial data on how citrulline synthesis and turnover are affected by various physiological and pathological states.

For instance, research has utilized L-5,5-[2H2]-citrulline in conjunction with other tracers like L-2,3,3,4,4-[2H5]-glutamine to simultaneously measure glutamine and citrulline kinetics. researchgate.net Such multi-tracer approaches allow scientists to dissect the complex relationship between these amino acids and quantify the contribution of glutamine to citrulline synthesis. researchgate.net Studies in rats have also explored the metabolic capacity of specific tissues, such as colonocytes, to produce L-citrulline, highlighting the intricate details of amino acid metabolism that can be elucidated with isotopic tracers. nih.gov

Table 1: Research Findings in Rodent Models Using L-Citrulline Tracers

Model Tracer Used Key Finding Reference
Rats & Mice L-5,5-[2H2]-citrulline Determination of the whole-body rate of appearance (Ra) of citrulline to assess systemic kinetics. researchgate.net
Mice Not specified Investigation into the impact of ornithine transcarbamylase (OTC) deficiency on citrulline availability and nitric oxide production. researchgate.net

Large Animal Models in Digestive Physiology and Nutrient Metabolism Research

Large animal models, such as pigs, are physiologically more similar to humans, especially concerning their digestive systems. Therefore, they are excellent models for studying nutrient metabolism and digestive physiology. The use of L-Citrulline (5,5-D2) in pig studies has provided significant insights into amino acid metabolism.

In a key multispecies study, pigs were infused with L-5,5-[2H2]-citrulline to determine the kinetics of citrulline. researchgate.net This research is vital for understanding how the gut metabolizes amino acids and releases citrulline into circulation, which is a marker of intestinal function. While some studies in finishing pigs have focused on the effects of dietary L-citrulline supplementation on growth and gut microbiota, the underlying metabolic shifts are best quantified using stable isotope tracers like the 5,5-D2 variant. nih.gov These tracer studies help clarify the mechanisms behind the observed physiological effects, such as improved growth performance and meat quality. nih.gov

Tracer Infusion Protocols and Experimental Design Considerations in Animal Studies

The effective use of L-Citrulline (5,5-D2) in animal studies relies on meticulously designed tracer infusion protocols. A common and robust method is the primed, continuous infusion technique. researchgate.net This protocol involves administering an initial larger dose (prime) of the tracer to rapidly fill the body's metabolic pool, followed by a continuous, lower-dose infusion to maintain a state of isotopic steady state. researchgate.net

Key aspects of experimental design include:

Achieving Steady State: The continuous infusion is maintained for a sufficient duration (e.g., 4 hours) to ensure that the concentration of the isotopic tracer in the blood plasma becomes constant. researchgate.net This equilibrium is crucial for accurately calculating the rate of appearance (Ra) of the substrate using classical kinetic equations. nih.gov

Multi-Tracer Studies: Often, L-Citrulline (5,5-D2) is infused along with other labeled amino acids, such as deuterated or nitrogen-15 (B135050) labeled glutamine and arginine. researchgate.netnih.gov This allows for the simultaneous measurement of the kinetics of multiple compounds and the calculation of conversion rates between them, for example, the rate of conversion of glutamine to citrulline. nih.gov

Bolus Administration: In some protocols, a bolus dose of a related compound (e.g., alanyl-glutamine) may be given after a steady state is achieved to study the dynamic metabolic response to a sudden influx of a precursor. nih.gov

Sampling and Sample Preparation for Isotopic Analysis in Biological Fluids and Tissues

Accurate isotopic analysis begins with proper collection and preparation of biological samples. Blood, tissues, and other biological fluids are the primary materials analyzed in tracer studies involving L-Citrulline (5,5-D2).

Blood Sampling and Preparation:

Collection: Blood is typically drawn at multiple time points throughout the infusion study into tubes containing an anticoagulant.

Separation: Samples are centrifuged at high speed to separate the blood into plasma and red blood cells. researchgate.net

Storage: The plasma, which contains the circulating amino acids, is carefully transferred to separate cryovials and immediately frozen at -20°C or lower to prevent degradation of the analytes until analysis. researchgate.net

Tissue Sampling and Preparation:

Collection: At the end of an experiment, tissue samples from relevant organs (e.g., intestine, liver, muscle) are rapidly excised.

Processing: Tissues should be flash-frozen in liquid nitrogen or freeze-dried to halt all metabolic activity instantly. researchgate.net

Storage: Samples are stored at -80°C. For analysis, the frozen tissue is typically powdered or homogenized to prepare for extraction of the amino acids.

Isotopic Analysis: The concentrations and isotopic enrichment of L-Citrulline (5,5-D2) and other tracers in the prepared samples are most commonly determined using highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov This method allows for the precise separation and quantification of the labeled and unlabeled forms of the amino acids, which is essential for calculating the metabolic flux rates. nih.gov

Table 2: Compound Names

Compound Name
L-Citrulline (5,5-D2)
L-Arginine
L-Glutamine
Alanyl-glutamine
Ornithine
Nitric Oxide
Carbamoyl phosphate

Challenges and Future Perspectives in Deuterated L Citrulline 5,5 D2 Tracer Research

Advancements in Data Processing and Computational Modeling for Complex Tracer Data

The analysis of data from L-Citrulline (5,5-D2) tracer studies generates large and complex datasets. A significant challenge lies in the accurate interpretation of this data to model metabolic fluxes and pathway dynamics. Tandem mass spectrometry is a precise method for identifying sites of citrullination; however, the small mass shift of +0.984 Da can lead to misannotation by database search algorithms, resulting in a high number of false-positive assignments. nih.gov To address this, an automated workflow has been developed to rapidly and rigorously mine proteomic data to unambiguously identify citrullination sites. nih.gov This workflow utilizes ionFinder software, which classifies these sites with high confidence based on the presence of diagnostic fragment ions, such as the neutral loss of isocyanic acid, a unique dissociative event for citrulline residues. nih.gov

Future advancements will likely focus on the development of more sophisticated computational models that can integrate multi-compartmental data and account for the intricate interplay between different metabolic pathways. These models will be crucial for translating complex tracer data into meaningful physiological insights.

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The integration of L-Citrulline (5,5-D2) tracer studies with other "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to gain a holistic understanding of cellular metabolism. A multi-omics analysis was employed to assess alterations in gut microbiota, as well as fecal and colonic metabolite profiles and intestinal mRNA expression following irradiation. nih.gov This approach identified L-citrulline as a key metabolite with radioprotective properties. nih.gov

Deep learning is also enhancing the precision of citrullination identification in human and plant tissue proteomes. nih.gov A specialized deep learning model, Prosit-Cit, has been developed to predict the retention time and fragment ion intensities of citrullinated peptides, boosting the identification of citrullination sites in proteomics datasets. coms.events This has led to the first large-scale mapping of citrullination sites in Arabidopsis tissue proteomes. nih.govcoms.events

Future research will likely see a greater emphasis on these integrated approaches to unravel the complex regulatory networks that govern citrulline metabolism and its impact on cellular function. The combination of tracer kinetics with global changes in metabolites and proteins will provide a more complete picture of the metabolic phenotype in health and disease.

Development of Novel Labeled Analogs and Tracing Strategies

While L-Citrulline (5,5-D2) is a valuable tracer, the development of new labeled analogs and innovative tracing strategies is crucial for addressing more complex biological questions. For instance, different results are obtained when using ¹⁵N glutamine versus ¹³C₅ carbon skeleton-labeled glutamine to trace the glutamine precursor pool for citrulline synthesis. nih.gov This highlights the importance of the choice of tracer in interpreting metabolic data. nih.govresearchgate.net

Strategies to access deuterated amino acids are continually being developed, with a focus on rapid and cost-effective methods for deuterium (B1214612) labeling. researchgate.net These methods often involve the direct exchange of a hydrogen atom with a deuterium atom, which can be carried out on the final target compound. researchgate.net The synthesis of alpha-deuterated amino acids for use as internal standards in HPLC-MS analysis has been successfully achieved, with a deuteration of over 99%. reddit.com

Future research will focus on creating a wider array of stable isotope-labeled citrulline analogs to probe specific enzymatic steps and transport processes. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govckisotopes.comnih.govnih.govnih.govmdpi.comnih.gov Additionally, new tracing strategies, such as multi-isotope labeling and dynamic metabolic profiling, will provide deeper insights into the complexities of amino acid metabolism. nih.govnih.gov

Expansion of L-Citrulline (5,5-D2) Tracer Applications to New Biochemical Systems and Research Questions

The application of L-Citrulline (5,5-D2) as a tracer is expanding to new areas of biochemical and clinical research. A primary area of interest is its role as a precursor for L-arginine and subsequent nitric oxide (NO) synthesis. ckisotopes.com L-citrulline supplementation has been shown to be more effective than L-arginine in increasing plasma arginine levels and NO production. nih.govnih.govyoutube.comnb-chenrun.com This is because L-citrulline bypasses hepatic metabolism and is not a substrate for the arginase enzymes. nih.govmdpi.com

The ergogenic effects of L-citrulline are also being investigated, with studies exploring its potential to improve exercise performance by enhancing oxygen and nutrient delivery to active muscles and reducing the ATP cost of muscle force production. nih.govmdpi.com Furthermore, L-citrulline's role in the urea (B33335) cycle and its ability to buffer ammonia (B1221849) accumulation during high-intensity exercise is another active area of research. mdpi.com

Future applications of L-Citrulline (5,5-D2) tracing will likely extend to investigating its role in a wider range of physiological and pathological conditions, including cardiovascular disease, diabetes, and cancer. nih.govmdpi.comfrontiersin.org The ability to trace the metabolic fate of citrulline in these different contexts will provide valuable insights into disease mechanisms and may lead to the development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. How can L-Citrulline (5,5-D2) be detected and quantified in complex biological matrices with high specificity?

  • Methodology: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions (e.g., m/z shifts corresponding to D2 labeling). Optimize extraction protocols (e.g., solid-phase extraction for plasma/serum) to minimize matrix interference. Validate with internal standards (e.g., isotopically labeled arginine or citrulline analogs) to ensure accuracy .
  • Key considerations: Account for potential isotopic exchange in biological systems, which may alter the D2 label’s stability under physiological conditions .

Q. What validated protocols exist for assessing the isotopic purity of L-Citrulline (5,5-D2)?

  • Methodology: Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) to confirm deuteration at the 5,5 positions. Cross-validate with high-resolution mass spectrometry (HRMS) to quantify isotopic enrichment (>95% as per synthesis claims). Compare results against certified reference materials .
  • Data contradiction analysis: Discrepancies may arise due to solvent exchange in NMR; use anhydrous solvents and inert atmospheres to mitigate this .

Q. What are the optimal synthesis pathways for L-Citrulline (5,5-D2) with high enantiomeric purity?

  • Methodology: Utilize asymmetric synthesis via enzymatic catalysis (e.g., arginase-mediated pathways) or chiral resolution techniques (e.g., HPLC with chiral stationary phases). Monitor enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy .
  • Experimental design: Compare yields and ee values across synthetic routes (e.g., chemical vs. enzymatic) to identify trade-offs between scalability and purity .

Advanced Research Questions

Q. How can L-Citrulline (5,5-D2) be integrated into pharmacokinetic studies to track nitric oxide (NO) metabolism without isotopic interference?

  • Methodology: Design cross-over studies using stable isotope-labeled tracers. Administer L-Citrulline (5,5-D2) alongside unlabeled citrulline and measure NO metabolites (e.g., nitrites, nitrates) via chemiluminescence. Use compartmental modeling to distinguish endogenous vs. exogenous contributions .
  • Data contradiction analysis: Address confounding factors such as diet-induced arginine levels or renal clearance rates, which may skew NO pathway interpretations .

Q. What experimental designs resolve contradictions in the role of L-Citrulline (5,5-D2) in ameliorating endothelial dysfunction under hypoxic conditions?

  • Methodology: Conduct in vitro (e.g., HUVEC cells under hypoxia chambers) and in vivo (e.g., rodent models of ischemia-reperfusion injury) experiments. Measure NO bioavailability via electron paramagnetic resonance (EPR) spectroscopy and correlate with deuterium retention rates .
  • Advanced analysis: Apply multivariate regression to disentangle the effects of deuteration on enzyme kinetics (e.g., nitric oxide synthase activity) versus substrate availability .

Q. How does deuterium labeling at the 5,5 positions affect the thermodynamic stability of L-Citrulline in aqueous vs. lipid-rich environments?

  • Methodology: Perform molecular dynamics (MD) simulations to compare hydrogen-deuterium bond strengths. Validate experimentally using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) in buffered solutions and lipid emulsions .
  • Critical pitfall: Deuteration may alter solubility or partition coefficients, necessitating adjustments in delivery systems (e.g., liposomal encapsulation) .

Methodological Best Practices

  • Data Validation : Always include negative controls (e.g., unlabeled citrulline) and spike-recovery experiments to confirm LC-MS/MS accuracy .
  • Ethical and Safety Compliance : Adhere to guidelines for handling deuterated compounds (e.g., proper ventilation, PPE as per SDS recommendations) .
  • Literature Integration : Use systematic reviews to identify gaps in deuterated amino acid research, focusing on databases like PubMed and SciFinder while excluding non-peer-reviewed sources (e.g., ) .

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